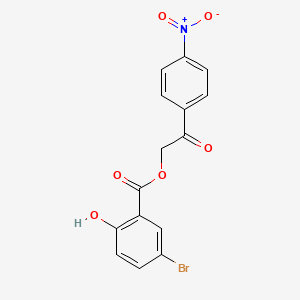
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is an organic compound known for its unique chemical structure and properties. This compound features a nitrophenyl group, a brominated hydroxybenzoate moiety, and an oxoethyl linkage, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate typically involves a multi-step process:
Formation of 5-bromo-2-hydroxybenzoic acid: This can be achieved by brominating salicylic acid under controlled conditions.
Esterification: The 5-bromo-2-hydroxybenzoic acid is then esterified with 2-(4-nitrophenyl)-2-oxoethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would likely include:
Continuous flow reactors: for efficient bromination and esterification.
Automated purification systems: such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
From nucleophilic substitution: 2-(4-Nitrophenyl)-2-oxoethyl 5-azido-2-hydroxybenzoate.
From reduction: 2-(4-Aminophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate.
From hydrolysis: 5-bromo-2-hydroxybenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Applications De Recherche Scientifique
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate exerts its effects involves:
Molecular targets: It may interact with enzymes or receptors, altering their activity.
Pathways involved: The compound could modulate signaling pathways related to inflammation or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Nitrophenyl)-2-oxoethyl 2-hydroxybenzoate: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(4-Nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate is unique due to the presence of both a nitrophenyl group and a brominated hydroxybenzoate moiety, which confer distinct reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C15H10BrNO6 |
|---|---|
Poids moléculaire |
380.15 g/mol |
Nom IUPAC |
[2-(4-nitrophenyl)-2-oxoethyl] 5-bromo-2-hydroxybenzoate |
InChI |
InChI=1S/C15H10BrNO6/c16-10-3-6-13(18)12(7-10)15(20)23-8-14(19)9-1-4-11(5-2-9)17(21)22/h1-7,18H,8H2 |
Clé InChI |
VVVGQYJQSKZHMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-isopropylphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661812.png)
![2-[N-(4-Methylphenyl)4-fluorobenzenesulfonamido]-N-[(pyridin-4-YL)methyl]acetamide](/img/structure/B11661830.png)
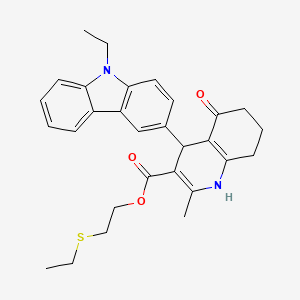
![2-(4-Chlorophenyl)-8-ethyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11661840.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11661845.png)
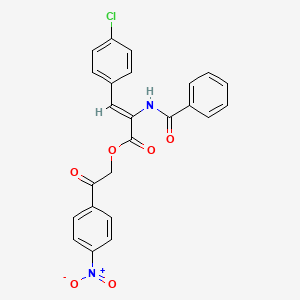
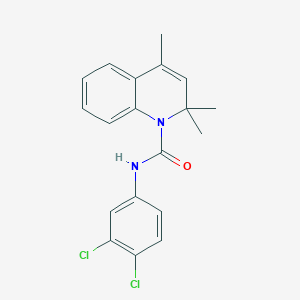
![N-[(E)-1-(4-fluorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11661863.png)
![[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-nitrobenzoate](/img/structure/B11661867.png)
![N-[(E)-Amino[(4-methylquinazolin-2-YL)amino]methylidene]butanamide](/img/structure/B11661868.png)
![N-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]-4-phenyl-1-piperazinamine](/img/structure/B11661881.png)
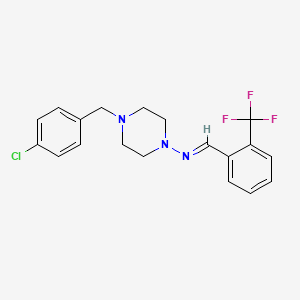
![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11661889.png)

